2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Beschreibung

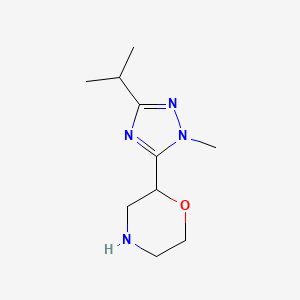

2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a 1,2,4-triazole moiety substituted with isopropyl and methyl groups. Its structure combines the conformational flexibility of morpholine with the aromatic and hydrogen-bonding capabilities of the triazole ring.

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)morpholine |

InChI |

InChI=1S/C10H18N4O/c1-7(2)9-12-10(14(3)13-9)8-6-11-4-5-15-8/h7-8,11H,4-6H2,1-3H3 |

InChI-Schlüssel |

UQGJGZUODQZPQS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NN(C(=N1)C2CNCCO2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of isopropyl hydrazine with methyl isocyanate can form the triazole ring, which is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Wissenschaftliche Forschungsanwendungen

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to metal ions or active sites in proteins, disrupting their normal function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring or the heterocyclic backbone (morpholine vs. piperidine). The table below summarizes their properties:

Key Observations :

- Solubility : Simpler substituents (e.g., ethyl) reduce molecular weight and may improve aqueous solubility, critical for oral bioavailability .

- Backbone Influence : Replacing morpholine with piperidine alters nitrogen basicity and ring puckering, affecting receptor binding kinetics .

Antimicrobial Activity

Triazole-morpholine hybrids exhibit antimicrobial properties modulated by substituents:

- Halogen Effects : Chloro or fluoro groups on phenyl rings enhance activity by promoting membrane penetration or target binding .

- Alkyl Substitutions : Branched alkyl groups (e.g., isopropyl) may improve potency against Gram-positive bacteria due to increased hydrophobic interactions .

CNS Receptor Modulation

Morpholine derivatives are explored as NK-1 receptor antagonists for CNS disorders. The target compound’s isopropyl group could stabilize receptor-ligand interactions via van der Waals forces, while the triazole ring may engage in π-π stacking with aromatic residues .

Crystallographic and Conformational Studies

- Planarity vs. Perpendicularity : In isostructural triazole-thiazole analogs, fluorophenyl groups adopt perpendicular orientations relative to the planar core, suggesting substituent-dependent conformational flexibility .

- Crystal Packing : SHELX-refined structures reveal that bulky substituents (e.g., isopropyl) may disrupt close packing, reducing crystallinity compared to smaller analogs .

Biologische Aktivität

2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Structural Information

The compound has the following structural characteristics:

- Molecular Formula : C9H18N4

- Molecular Weight : 182.26 g/mol

- SMILES : CC(C)C1=NN(C(=N1)CC(=O)O)C

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with various biological targets. Notably, triazole derivatives have been recognized for their roles as antifungal agents and their potential in antiviral therapy.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole compounds. For instance, aryl triazole inhibitors have shown significant inhibition of human cytomegalovirus (HCMV) protease with IC50 values ranging from 25 μM to 334 μM . The mechanism involves covalent modification of a critical cysteine residue in the protease active site, which is essential for its enzymatic function.

Case Study 1: Inhibition of Viral Proteases

A study focused on the inhibition of HCMV protease by various triazole derivatives demonstrated that compounds similar to this compound can effectively engage the active site of the protease. The binding affinity was assessed using NMR spectroscopy, revealing significant chemical shift perturbations indicative of successful inhibitor binding .

Case Study 2: Antifungal Activity

Another relevant study evaluated the antifungal properties of triazole compounds against various fungal strains. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values comparable to established antifungals . This suggests that this compound may possess similar antifungal efficacy.

Table 1: IC50 Values for Triazole Inhibitors Against HCMV Protease

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 25 | Covalent modification of C161 |

| Compound B | 33 | Competitive inhibition at the active site |

| Compound C | 334 | Non-covalent interactions |

Table 2: Antifungal Activity Comparison

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Fluconazole | 0.25 | Candida albicans |

| Itraconazole | 0.5 | Aspergillus fumigatus |

| 2-(3-Isopropyl...morpholine | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.